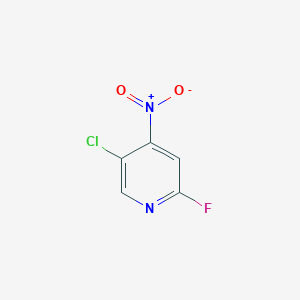

5-Chloro-2-fluoro-4-nitropyridine

Description

5-Chloro-2-fluoro-4-nitropyridine (molecular formula C₅H₂ClFN₂O₂, molecular weight 176.54 g/mol) is a halogenated nitropyridine derivative featuring substituents at positions 2 (fluorine), 4 (nitro group), and 5 (chlorine) on the pyridine ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of its nitro group (for reduction to amines) and halogen substituents (for cross-coupling or substitution reactions) . Its electronic structure, influenced by the electron-withdrawing nitro and halogen groups, dictates its regioselectivity in further functionalization.

Properties

Molecular Formula |

C5H2ClFN2O2 |

|---|---|

Molecular Weight |

176.53 g/mol |

IUPAC Name |

5-chloro-2-fluoro-4-nitropyridine |

InChI |

InChI=1S/C5H2ClFN2O2/c6-3-2-8-5(7)1-4(3)9(10)11/h1-2H |

InChI Key |

MAVSQKCTGYHQKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1F)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Regioselective Nitration of 5-Chloro-2-fluoropyridine

The most widely reported method involves the direct nitration of 5-chloro-2-fluoropyridine. This approach leverages the electron-withdrawing effects of chlorine and fluorine substituents to direct nitro group placement. A mixture of concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) and nitric acid ($$ \text{HNO}_3 $$) serves as the nitrating agent, with sulfuric acid acting as both catalyst and solvent.

Reaction Conditions and Mechanism

The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion ($$ \text{NO}2^+ $$) attacks the pyridine ring. The chlorine atom at position 5 exerts an ortho/para-directing influence, while the fluorine at position 2 is meta-directing. Combined, these effects favor nitration at position 4. Optimal temperatures range from $$-10^\circ \text{C}$$ to $$0^\circ \text{C}$$ to minimize side reactions such as ring oxidation or multiple nitrations. For example, a protocol from patent CN109456257B specifies cooling the reaction mixture to $$-10^\circ \text{C}$$ before adding $$ \text{HNO}3 $$, achieving a yield of 85% after 1 hour.

Yield Optimization

Key variables affecting yield include:

- Acid Ratio : A $$ \text{H}2\text{SO}4 $$:$$ \text{HNO}_3 $$ volumetric ratio of 3:1 ensures sufficient nitronium ion generation without excessive decomposition.

- Substrate Purity : Starting material purity >98% reduces competing side reactions, as noted in industrial-scale syntheses.

- Quenching Protocol : Gradual addition of the reaction mixture to ice water precipitates the product while preventing exothermic decomposition.

Multi-Step Synthesis from m-Fluoroaniline

An alternative route from m-fluoroaniline involves sequential acetylation, Friedel-Crafts acylation, hydrolysis, Sandmeyer reaction, and nitration. This method circumvents challenges in sourcing 5-chloro-2-fluoropyridine.

Stepwise Analysis

- Acetylation : m-Fluoroaniline reacts with acetic anhydride in acetic acid to form 3-fluoroacetanilide, protecting the amine group.

- Friedel-Crafts Acylation : Using aluminum chloride ($$ \text{AlCl}_3 $$) as a catalyst, 3-fluoroacetanilide undergoes acylation to introduce an acetyl group at position 4.

- Hydrolysis : The acetamido group is hydrolyzed in hydrochloric acid ($$ \text{HCl} $$) at $$70^\circ \text{C}$$ to yield 2-fluoro-4-aminoacetophenone.

- Sandmeyer Reaction : Diazotization with sodium nitrite ($$ \text{NaNO}_2 $$) followed by treatment with cuprous chloride ($$ \text{CuCl} $$) replaces the amino group with chlorine.

- Nitration : The intermediate 2-fluoro-4-chloroacetophenone is nitrated using $$ \text{H}2\text{SO}4 $$/$$ \text{HNO}_3 $$ at $$-10^\circ \text{C}$$, yielding the final product.

Advantages and Limitations

While this route offers flexibility in starting materials, it requires five steps with an overall yield of ~40%. The final nitration step mirrors the direct method’s conditions, underscoring the universality of low-temperature nitration for regiocontrol.

Halogen Exchange Reactions

Post-nitration halogen exchange provides another pathway. For instance, 5-bromo-2-fluoro-4-nitropyridine can undergo nucleophilic substitution with potassium chloride ($$ \text{KCl} $$) in dimethylformamide (DMF) at $$120^\circ \text{C}$$. This method is less common due to competing side reactions but offers a route when direct chlorination is impractical.

Challenges

- Selectivity : Bromine’s superior leaving group ability compared to fluorine necessitates careful temperature control to prevent defluorination.

- Solvent Effects : Polar aprotic solvents like DMF enhance $$ \text{Cl}^- $$ nucleophilicity but may degrade the nitro group at elevated temperatures.

Purification and Characterization

Recrystallization

Ethanol and water mixtures (3:1 v/v) are preferred for recrystallization, yielding colorless crystals with >99% purity.

Spectroscopic Validation

- $$ ^1\text{H} $$ NMR : Aromatic protons appear as doublets due to coupling with fluorine ($$ J = 8.5 \, \text{Hz} $$).

- $$ ^{19}\text{F} $$ NMR : A singlet at $$-112 \, \text{ppm} $$ confirms the fluorine substituent.

- IR Spectroscopy : Peaks at $$1520 \, \text{cm}^{-1} $$ (NO$$_2$$ asymmetric stretch) and $$1350 \, \text{cm}^{-1} $$ (symmetric stretch) verify nitration.

Industrial-Scale Considerations

Continuous Flow Reactors

Patents highlight the use of continuous flow systems to maintain low temperatures ($$-10^\circ \text{C}$$) during nitration, improving heat dissipation and scalability.

Waste Management Spent acid mixtures are neutralized with calcium hydroxide ($$ \text{Ca(OH)}_2 $$) to precipitate sulfate and nitrate salts, reducing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-fluoro-4-nitropyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alkoxides, leading to the formation of substituted pyridines.

Oxidation: The compound can undergo oxidation reactions to form pyridine N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or aniline in solvents like methanol or acetone are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for the reduction of the nitro group.

Major Products Formed:

Substituted Pyridines: Products formed from nucleophilic substitution reactions.

Aminopyridines: Products formed from the reduction of the nitro group.

Pyridine N-oxides: Products formed from oxidation reactions.

Scientific Research Applications

Chemistry: 5-Chloro-2-fluoro-4-nitropyridine is used as an intermediate in the synthesis of various organic compounds.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of drugs targeting specific enzymes or receptors .

Industry: In the agrochemical industry, 5-Chloro-2-fluoro-4-nitropyridine is utilized in the development of herbicides and insecticides. Its derivatives exhibit enhanced biological activity and selectivity .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-4-nitropyridine depends on its specific applicationFor example, in medicinal applications, it may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-Chloro-2-fluoro-4-nitropyridine with structurally related pyridine derivatives, highlighting substituent variations, molecular weights, and key properties inferred from substituent effects:

Research and Development Insights

- Synthesis: 5-Chloro-3-fluoro-2-nitropyridine is synthesized via nitration of 2-amino-5-chloro-3-fluoropyridine using concentrated sulfuric acid and potassium thiosulfate, highlighting the role of directed nitration in regioselective functionalization .

- Drug Development : Fluoro and nitro groups in these compounds are pivotal in kinase inhibitor and antibiotic synthesis, where electronic effects modulate target binding .

Q & A

Q. How can contradictory data on nitro group reactivity in similar pyridine derivatives be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.